![molecular formula C24H19BrN2O3S B2443882 N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 681274-37-3](/img/structure/B2443882.png)
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C24H19BrN2O3S and its molecular weight is 495.39. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibitory Potential and Therapeutic Applications
Research on compounds with benzodioxane and acetamide moieties, closely related to the chemical structure , has been directed towards investigating their enzyme inhibitory potential. For instance, Abbasi et al. (2019) synthesized new sulfonamides showing significant inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), highlighting their potential therapeutic applications for diseases associated with enzyme dysregulation. The synthesis process involved reactions that yielded various sulfonamides, which were then tested for their enzyme inhibitory activities. The in vitro and in silico results were consistent, indicating substantial activity against yeast α-glucosidase and weak activity against AChE, which suggests a pathway for developing therapeutic agents targeting these enzymes (Abbasi et al., 2019).
Antimicrobial and Anticancer Applications
The synthesis of derivatives and their evaluations for antimicrobial and anticancer activities form a significant part of research in chemical biology. For example, compounds synthesized by altering the structure of celecoxib, including sulfonamide and thiazolidine moieties, have been studied for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These investigations have revealed compounds with promising activities, suggesting the potential for these synthesized molecules to be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Novel Drug Candidates for Inflammatory Diseases
The exploration of new sulfonamides bearing 1,4-benzodioxin rings has also been aimed at identifying compounds with antibacterial potential and suitability as therapeutic agents for inflammatory diseases. The synthesis involved reactions yielding compounds that were characterized using contemporary spectral techniques and then screened for their antibacterial efficacy. Some synthesized compounds showed good inhibitory activity against various bacterial strains, indicating their potential as novel drug candidates for treating inflammatory and related ailments (Abbasi et al., 2017).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3S/c25-17-7-5-16(6-8-17)12-27-13-23(19-3-1-2-4-20(19)27)31-14-24(28)26-18-9-10-21-22(11-18)30-15-29-21/h1-11,13H,12,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRBAXJBUGGMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate](/img/structure/B2443800.png)
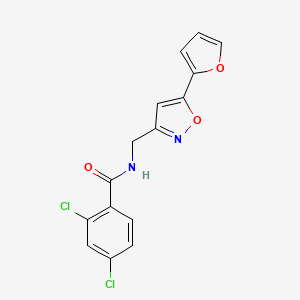
![1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2443805.png)
![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2443806.png)
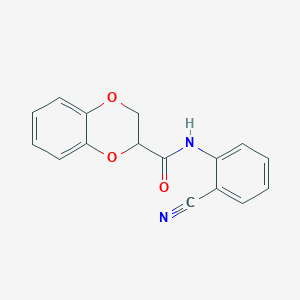
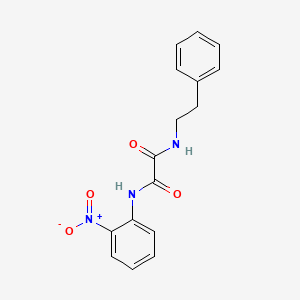
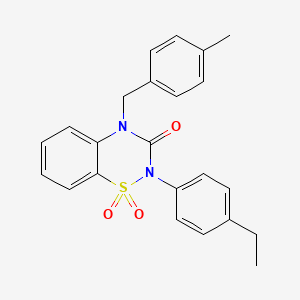
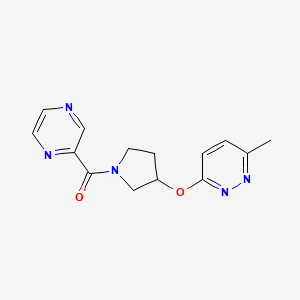
![(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2443813.png)
![methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2443814.png)
![N-(2,6-dimethylphenyl)-2-({1-[(2,6-dimethylphenyl)carbamoyl]ethyl}disulfanyl)propanamide](/img/structure/B2443817.png)
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2443818.png)
![methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2443821.png)
![1-[4-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2443822.png)